![molecular formula C15H12BrClN2O B3505025 1-[2-(4-bromo-2-chlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B3505025.png)
1-[2-(4-bromo-2-chlorophenoxy)ethyl]-1H-benzimidazole
Overview
Description
The compound “1-[2-(4-bromo-2-chlorophenoxy)ethyl]-1H-benzimidazole” is an organic compound. It has a molecular formula of C15H12BrClN2O and an average mass of 351.626 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole core with a 2-(4-bromo-2-chlorophenoxy)ethyl substituent . This structure suggests that the compound may have interesting chemical properties due to the presence of the benzimidazole ring and the halogenated phenoxyethyl group.Mechanism of Action
Target of Action
Similar compounds, such as phenoxy herbicides, are known to mimic the auxin growth hormone indoleacetic acid (iaa)
Mode of Action
If it acts similarly to phenoxy herbicides, it might induce rapid, uncontrolled growth in target organisms by mimicking the action of the auxin growth hormone .
Biochemical Pathways
If it acts like phenoxy herbicides, it might affect the auxin signaling pathway, leading to uncontrolled growth and eventual death of the target organism .
Pharmacokinetics
The compound’s predicted boiling point is 4303±350 °C , and its predicted density is 1.386±0.06 g/cm3 , which might influence its bioavailability and distribution.
Result of Action
If it acts like phenoxy herbicides, it might cause rapid, uncontrolled growth in target organisms, leading to their death .
properties
IUPAC Name |
1-[2-(4-bromo-2-chlorophenoxy)ethyl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O/c16-11-5-6-15(12(17)9-11)20-8-7-19-10-18-13-3-1-2-4-14(13)19/h1-6,9-10H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAERJWPQKDWYIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCOC3=C(C=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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